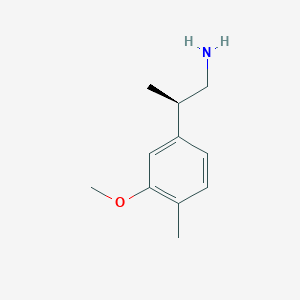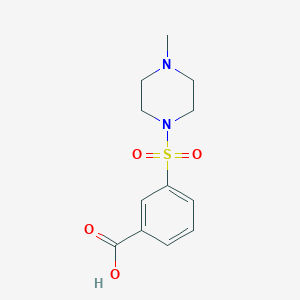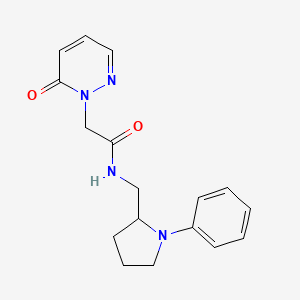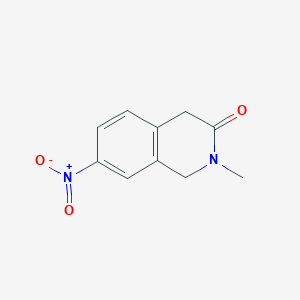
(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine, also known as 3-MeO-2'-Oxo-PCE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 by Parke-Davis, a subsidiary of Pfizer, as a potential anesthetic agent. However, its use as a medical drug was not pursued due to its potent psychoactive effects. Instead, it has gained popularity as a recreational drug and is often used for its hallucinogenic and dissociative effects.
Mecanismo De Acción
The mechanism of action of (2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine involves its interaction with various receptors in the brain. It acts as an NMDA receptor antagonist, which blocks the action of glutamate, an excitatory neurotransmitter. This leads to a decrease in the activity of the prefrontal cortex, which is responsible for higher cognitive functions such as decision making and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine are not well understood. It has been found to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. It also has a high affinity for the serotonin transporter, which may contribute to its hallucinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine in lab experiments include its potent NMDA receptor antagonism, which makes it a useful tool for studying the role of glutamate in the brain. Its high affinity for the serotonin transporter also makes it a useful tool for studying the effects of serotonin on the brain.
The limitations of using (2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine in lab experiments include its potent psychoactive effects, which may interfere with the interpretation of results. Its use is also restricted due to its classification as a controlled substance.
Direcciones Futuras
There are several future directions for research on (2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine. One area of interest is its potential as a treatment for depression and anxiety disorders. Its ability to increase dopamine release and its high affinity for the serotonin transporter make it a promising candidate for further investigation.
Another area of interest is its potential as a tool for studying the role of glutamate in the brain. Its potent NMDA receptor antagonism makes it a useful tool for studying the effects of glutamate on the brain.
Conclusion:
(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine is a dissociative anesthetic drug that has gained popularity as a recreational drug. Its mechanism of action involves its interaction with various receptors in the brain, including the NMDA receptor and the serotonin transporter. It has been used in scientific research to study its effects on the brain and its potential as a treatment for depression and anxiety disorders. Further research is needed to fully understand its biochemical and physiological effects and its potential as a tool for studying the role of glutamate in the brain.
Métodos De Síntesis
The synthesis of (2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine involves a series of chemical reactions. The starting material is 3-methoxy-4-methylphenylacetic acid, which is converted to the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 1-piperidinocyclohexanecarbonitrile in the presence of a base to give the desired product.
Aplicaciones Científicas De Investigación
(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine has been used in scientific research to study its mechanism of action and its effects on the brain. It has been found to act as a potent NMDA receptor antagonist, which is responsible for its dissociative effects. It also has a high affinity for the serotonin transporter, which may contribute to its hallucinogenic effects.
Propiedades
IUPAC Name |
(2R)-2-(3-methoxy-4-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-10(9(2)7-12)6-11(8)13-3/h4-6,9H,7,12H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVZJHXYEVSNRM-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2584669.png)
![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2584673.png)



![6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2584679.png)
![8,8-dimethyl-5-(5-methylthiophen-2-yl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584680.png)

![Methyl 4-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2584683.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2584687.png)

![1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2584690.png)